molecular formula C19H22N2 B8278307 1-Isobutyl-2-(2-phenylethyl)-1H-benzimidazole

1-Isobutyl-2-(2-phenylethyl)-1H-benzimidazole

Cat. No. B8278307
M. Wt: 278.4 g/mol
InChI Key: NJXBAHCZXHBTQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isobutyl-2-(2-phenylethyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C19H22N2 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Isobutyl-2-(2-phenylethyl)-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isobutyl-2-(2-phenylethyl)-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Isobutyl-2-(2-phenylethyl)-1H-benzimidazole

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

1-(2-methylpropyl)-2-(2-phenylethyl)benzimidazole

InChI

InChI=1S/C19H22N2/c1-15(2)14-21-18-11-7-6-10-17(18)20-19(21)13-12-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3

InChI Key

NJXBAHCZXHBTQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100 mL flask fitted with a stir-bar and septum with an Ar inlet was charged with benzimidazole 67 (2.00 g, 9.00 mmol) and K2CO3 (2.49 g, 18.0 mmol). DMF (25 mL) was added followed by 1-bromo-2-methylpropane (1.84 g, 1.47 mL, 13.5 mmol), and the mixture was heated in a 90° C. bath overnight. Another 1 mL of 1-bromo-2-methylpropane was added and the mixture was heated overnight again. Another addition of 1 mL of 1-bromo-2-methylpropane and 1 g K2CO3 was executed, and the mixture was heated overnight again. The suspension was cooled, and the solids were filtered off and rinsed with EtOAc (80 mL). The filtrate was washed with saturated NH4Cl (2×50 mL), H2O (2×50 mL), and brine (30 mL), filtered through phase separation paper, and concentrated in vacuo to an orange oil. The crude oil was filtered through a plug of silica gel with CH2Cl2 (100 mL). The filtrate was concentrated in vacuo to give 1.60 g of Compound #14 as a yellow oil (64%). 1H NMR (300 MHz, CDCl3): δ 7.80 (m, 1H), 7.35-7.21 (m, 8H), 3.81 (d, 2H), 3.35-3.26 (m, 2H), 3.22-3.13 (m, 2H), 2.16 (nonet, 1H), 0.95 (d, 6H) ppm. HPLC analysis (5:10:85 H2O:A1:MeOH) showed a purity of 96% with a retention time of 4.7 min.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
1.47 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Yield
64%

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